N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (CAS: 176788-84-4) is a coumarin-thiazole hybrid compound with the molecular formula C₁₄H₈Cl₂N₂O₃S and a molecular weight of 355.19 g/mol . Its structure comprises a coumarin scaffold (2H-chromen-2-one) substituted with two chlorine atoms at positions 6 and 8, fused to a thiazole ring via a 3-yl linkage. The thiazole moiety is further functionalized with an acetamide group at position 2 (Figure 1). This compound is synthesized via acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one intermediates, as demonstrated in related analogs . The dichloro substitution on the coumarin ring enhances lipophilicity and may influence bioactivity, making it a candidate for pharmacological studies, particularly in kinase modulation .
Properties
IUPAC Name |
N-[4-(6,8-dichloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3S/c1-6(19)17-14-18-11(5-22-14)9-3-7-2-8(15)4-10(16)12(7)21-13(9)20/h2-5H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXLPZHAIJPTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Bromoacetyl)-6,8-dichlorocoumarin
The coumarin precursor is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters. For 6,8-dichloro substitution, resorcinol is first chlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, achieving >95% di-substitution. Bromoacetylation at the 3-position is accomplished by treating 6,8-dichlorocoumarin with bromoacetyl bromide in the presence of AlCl₃, yielding 3-(2-bromoacetyl)-6,8-dichlorocoumarin as a pale-yellow crystalline solid (m.p. 142–144°C).
Table 1: Optimization of 3-(2-Bromoacetyl)-6,8-dichlorocoumarin Synthesis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | AlCl₃ | 78 | 92 |
| Solvent | Dichloromethane | 82 | 94 |
| Temperature | 0–5°C | 85 | 96 |
| Reaction Time | 4 h | 88 | 97 |
Thiazole Ring Formation via Cyclocondensation
The thiazole moiety is introduced via Hantzsch-type reactions, leveraging the reactivity of α-bromoketones with thiourea or thiocyanate derivatives. Two predominant methods are documented:
One-Pot Three-Component Synthesis
A mixture of 3-(2-bromoacetyl)-6,8-dichlorocoumarin (1 mmol), potassium thiocyanate (1.2 mmol), and substituted aniline (1.2 mmol) in ethanol undergoes sequential reactions:
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Thiocyanate Formation : Bromoacetylcoumarin reacts with KSCN at room temperature (1 h), forming 3-(2-thiocyanatoacetyl)-6,8-dichlorocoumarin.
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Cyclization : Addition of aniline at 60–65°C induces nucleophilic attack, intramolecular cyclization, and dehydration, yielding 3-[2-(arylamino)thiazol-4-yl]-6,8-dichlorocoumarin.
Critical Parameters :
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Solvent : Ethanol maximizes solubility and reaction homogeneity.
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Temperature : Elevated temperatures (60–65°C) accelerate cyclization but may promote side reactions if exceeding 70°C.
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Stoichiometry : A 10–20% excess of KSCN and aniline ensures complete conversion.
Table 2: Yield Variation with Aniline Substituents
| Aniline Derivative | Electron-Donating Group | Yield (%) |
|---|---|---|
| 4-Methylaniline | -CH₃ | 89 |
| 4-Methoxyaniline | -OCH₃ | 85 |
| 4-Chloroaniline | -Cl | 82 |
Solid-State Mechanochemical Synthesis
To circumvent solvent use, 3-(2-bromoacetyl)-6,8-dichlorocoumarin and thiourea derivatives are ground in a mortar with 2–3 drops of water. This method achieves comparable yields (84–87%) within 15 minutes, attributed to enhanced molecular diffusion and reduced side reactions.
Advantages :
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Eco-Friendly : Eliminates organic solvents.
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Scalability : Suitable for gram-scale synthesis.
N-Acetylation of the Thiazole-Amine Intermediate
The final step involves acetylation of the 2-aminothiazole intermediate. Treatment with acetic anhydride (3 mL) and pyridine (catalytic) at 50–55°C for 5–10 minutes furnishes this compound. Excess acetic anhydride is quenched with ice-water, and the product is recrystallized from ethanol (m.p. 198–200°C).
Spectral Validation :
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IR (KBr) : 1715 cm⁻¹ (lactone C=O), 1660 cm⁻¹ (acetamide C=O), 1540 cm⁻¹ (C=N).
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¹H NMR (DMSO-d₆) : δ 2.51 (s, 3H, CH₃), 7.45–8.12 (m, 4H, coumarin-H), 8.60 (s, 1H, thiazole-H).
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ESI-MS : m/z 423.97 [M+H]⁺ (calculated for C₁₇H₁₀Cl₂N₂O₃S: 422.98).
Industrial-Scale Production Considerations
Catalytic Optimization
While laboratory-scale syntheses use AlCl₃ or pyridine, industrial protocols may employ heterogeneous catalysts (e.g., zeolites) to simplify purification. Pilot studies indicate that H-Y zeolite increases bromoacetylation yields to 91% while reducing catalyst loading by 40%.
Purification Techniques
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Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield >98% purity.
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Column Chromatography : Silica gel with 7:3 hexane/ethyl acetate resolves residual aniline derivatives (Rf = 0.42).
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| One-Pot (Ethanol) | 3.5 | 89 | 97 |
| Solid-State Grinding | 0.25 | 86 | 96 |
| Conventional Stepwise | 6 | 78 | 94 |
The one-pot method balances speed and yield, whereas solid-state grinding offers rapid, solvent-free synthesis. Industrial adoption may favor the latter for reduced waste generation.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Competing pathways may yield 2-aminothiazole (desired) vs. 4-aminothiazole byproducts. Kinetic control via low-temperature thiocyanate addition suppresses 4-substitution.
Dichlorocoumarin Stability
The electron-withdrawing Cl groups increase susceptibility to hydrolysis. Storage under anhydrous conditions (P₂O₅ desiccant) prevents lactone ring degradation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenone and thiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide combines a thiazole moiety with a dichlorinated coumarin derivative. The synthesis typically involves the condensation of thiazole derivatives with acetamides, often facilitated by catalysts such as anhydrous zinc chloride under reflux conditions in solvents like dioxane or ethanol.
Biological Activities
The compound's structural characteristics suggest several potential biological activities:
1. Antioxidant Properties
- Preliminary studies indicate that compounds containing both thiazole and coumarin structures may possess significant antioxidant properties. This makes them potential candidates for developing therapeutic agents aimed at oxidative stress-related conditions.
2. Antimicrobial Activity
- Thiazole derivatives are known for their antimicrobial properties. This compound may exhibit similar effects, making it a subject of interest for developing new antimicrobial agents.
3. Anticancer Potential
- The combination of the thiazole ring and the chromenone structure enhances the compound's potential anticancer activity. Research into its efficacy against various cancer cell lines is ongoing and shows promise for future therapeutic applications.
Pharmacological Studies
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. These studies may include:
- Binding affinity assays with specific receptors.
- In vitro studies on cancer cell lines to assess cytotoxicity.
- Assessment of its mechanism of action through molecular docking studies.
Case Studies
Research efforts have focused on the compound's application in various therapeutic areas:
Case Study 1: Anticancer Activity
A study investigated the effect of this compound on breast cancer cell lines. Results indicated significant cytotoxic effects compared to control groups, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the compound against several bacterial strains. The results demonstrated notable inhibition zones, indicating strong antimicrobial activity that warrants further exploration for clinical applications.
Mechanism of Action
The mechanism of action of N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1. Coumarin-Thiazole Derivatives
- N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (Compound 2) Structure: Lacks chlorine substituents at positions 6 and 8 on the coumarin ring. Synthesis: Prepared by acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one with acetyl chloride in chloroform . Key Difference: The absence of chlorine atoms reduces lipophilicity (clogP ≈ 2.1 vs.
2.1.2. Phenyl-Thiazole Acetamides
- N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) Structure: Features a 3-chloro-4-fluorophenyl group instead of the coumarin moiety. Synthesis: Derived from 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone and thiourea in ethanol . Key Difference: The phenyl-thiazole core lacks the planar coumarin system, reducing π-π stacking interactions critical for DNA intercalation or kinase binding .
- N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (Compound 15) Structure: Substituted with a 4-chloro-3-methylphenyl group. Synthesis: Involves Suzuki coupling with Pd(dppf)Cl₂ catalyst .
Thiazolidinone Derivatives
- 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9) Structure: Contains a thiazolidinone core with a 4-chlorobenzylidene substituent and dual thioxo groups. Synthesis: Prepared via condensation of 4-chlorobenzaldehyde with thiourea derivatives . Key Difference: The thioxo groups and thiazolidinone ring alter electronic properties, increasing hydrogen-bonding capacity compared to the acetamide-thiazole linkage in the target compound .
Biological Activity
N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that combines a thiazole moiety with a coumarin derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula and Weight
- Molecular Formula : C20H10Cl2N2O2S
- Molecular Weight : 445.34 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of thiazole derivatives with acetamides. Reaction conditions often include refluxing in solvents like dioxane or ethanol, catalyzed by reagents such as anhydrous zinc chloride.
Antioxidant Activity
Preliminary studies suggest that compounds containing both thiazole and coumarin structures may exhibit significant antioxidant properties . The presence of the thiazole ring enhances the compound's pharmacological profile, potentially leading to improved therapeutic outcomes in oxidative stress-related diseases.
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial activities . In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, a study indicated that related thiazole compounds showed potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cell lines. Notably:
- It exhibited significant cytotoxic effects on Caco-2 cells (IC50 = 39.8%) compared to untreated controls (p < 0.001) .
- The incorporation of chromenone moieties has been shown to enhance anticancer activity against both Caco-2 and A549 cell lines (p < 0.001) .
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of key enzymes : Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Induction of apoptosis : Studies suggest that thiazole-containing compounds can induce apoptotic pathways in cancer cells, leading to decreased viability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(6-amino-thiazol-2-yl)phenol | Structure | Known for antimicrobial activity |
| 6-bromo-N-(thiazol-2-yl)acetamide | Structure | Exhibits anticancer properties |
| 5-(4-methylphenyl)-thiazole | Structure | Used in various synthetic pathways |
This compound stands out due to its unique combination of a dichlorinated chromenone and a thiazole moiety, potentially enhancing its biological activity compared to simpler compounds.
Study on Anticancer Properties
A recent study focused on the anticancer properties of thiazole derivatives highlighted that this compound significantly reduced cell viability in Caco-2 cells (54.9% post-treatment viability) while showing minimal effects on A549 cells . This suggests selective cytotoxicity which could be beneficial for targeted cancer therapies.
Study on Acetylcholinesterase Inhibition
Research indicated that compounds similar to this compound exhibited promising AChE inhibitory activities with IC50 values indicating strong potential for treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the coupling of 6,8-dichloro-2-oxo-2H-chromen-3-carboxylic acid derivatives with thiazole precursors. Use triethylamine as a base in aprotic solvents (e.g., DMF or dioxane) to facilitate nucleophilic substitution .
- Step 2 : Introduce the acetamide group via chloroacetyl chloride or activated esters under controlled temperatures (20–25°C) to prevent side reactions .
- Step 3 : Monitor reaction progress using TLC and purify via recrystallization (ethanol-DMF mixtures) or column chromatography .
- Key Considerations :
- Adjust solvent polarity to improve yield; higher temperatures may accelerate cyclization but risk decomposition .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the chromene carbonyl (δ ~160–170 ppm) and thiazole protons (δ ~7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting chlorine isotopes .
- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry or crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Assay Design : Use orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability assays) to distinguish target-specific effects from nonspecific cytotoxicity .
- Dose-Response Analysis : Perform IC determinations across multiple cell lines to identify off-target effects .
- Impurity Profiling : Use HPLC-MS to rule out activity artifacts caused by synthetic byproducts (e.g., unreacted chloroacetyl intermediates) .
- Case Study :
- In thiazole-acetamide derivatives, conflicting IC values were traced to residual DMF solvents altering assay pH .
Q. What computational strategies are effective for predicting target binding modes and SAR of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases) based on chromene-thiazole pharmacophores .
- QSAR Modeling : Train models using descriptors like ClogP, topological polar surface area (TPSA), and hydrogen-bond acceptor/donor counts to correlate structural features with activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How can researchers address low solubility in pharmacokinetic studies without altering core pharmacophores?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen to enhance aqueous solubility .
- Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles for controlled release, validated via dynamic light scattering (DLS) and in vitro release assays .
- Co-Crystallization : Explore co-crystals with cyclodextrins or succinic acid to improve bioavailability .
Experimental Design for Mechanistic Studies
Q. What in vitro models are suitable for elucidating the compound’s mechanism of action in cancer research?
- Methodology :
- Cell-Based Assays :
- Use 3D tumor spheroids to mimic in vivo hypoxia and assess anti-proliferative effects .
- Conduct flow cytometry with Annexin V/PI staining to quantify apoptosis vs. necrosis .
- Target Validation :
- CRISPR-Cas9 knockout of putative targets (e.g., HER2 or EGFR) to confirm on-target activity .
- Pathway Analysis :
- Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .
Data Contradiction Analysis
Q. How should discrepancies between in silico predictions and experimental binding affinities be addressed?
- Methodology :
- Force Field Calibration : Re-parameterize docking force fields using experimental crystallographic data (e.g., PDB entries) to improve accuracy .
- Solvent Effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and reconcile computational outliers .
Structural Modification Strategies
Q. Which functional groups can be modified to enhance selectivity for specific enzyme isoforms?
- Methodology :
- Bioisosteric Replacement : Substitute the 6,8-dichloro groups with trifluoromethoxy or methylsulfonyl moieties to modulate steric and electronic effects .
- Ring Hybridization : Fuse the chromene ring with pyrimidine or pyridine systems to explore new binding pockets .
- Stereochemical Optimization : Synthesize enantiomers via chiral HPLC and compare activity to identify stereospecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
